molecular formula C13H12N4OS4 B3017062 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide CAS No. 1351590-83-4

4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide

Cat. No.: B3017062
CAS No.: 1351590-83-4
M. Wt: 368.51
InChI Key: VVHJDYIPUZGMQO-UHFFFAOYSA-N
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Description

4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a sophisticated synthetic compound designed for pharmaceutical and oncological research. It belongs to a class of heterocyclic compounds that integrate a 1,3,4-thiadiazole core linked to a 4-methylthiophene-2-carboxamide moiety via a thioether bridge featuring a 2-methylthiazole unit. This molecular architecture is of significant interest in medicinal chemistry, as both 1,3,4-thiadiazole and thiazole derivatives have been extensively reported to possess a wide spectrum of potent biological activities, with a strong emphasis on anticancer properties . The primary research value of this compound lies in its potential as a cytotoxic agent. Literature indicates that novel compounds bearing the 1,3,4-thiadiazole nucleus have demonstrated promising growth inhibitory potency against various cancer cell lines . For instance, specific thiadiazole derivatives have shown significant activity against liver carcinoma (HepG2) cells, with IC50 values reaching the sub-micromolar range (e.g., 0.82 - 1.88 µM), showcasing potency comparable to standard chemotherapeutic agents like Doxorubicin . The structural similarity of this compound to such active molecules suggests a potential mechanism of action that may involve the inhibition of key enzymatic pathways or interaction with specific biological targets, such as tyrosine kinases, which are often implicated in cancer cell proliferation and survival . The presence of the thiophene-carboxamide group is a common feature in pharmacologically active molecules and can enhance binding affinity to biological targets. This product is strictly labeled "For Research Use Only" and is intended solely for laboratory research purposes in an in vitro setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers are encouraged to investigate this compound further as a lead structure in the development of novel anticancer therapies and to elucidate its precise mechanism of action.

Properties

IUPAC Name

4-methyl-N-[5-[(2-methyl-1,3-thiazol-4-yl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N4OS4/c1-7-3-10(20-4-7)11(18)15-12-16-17-13(22-12)21-6-9-5-19-8(2)14-9/h3-5H,6H2,1-2H3,(H,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHJDYIPUZGMQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=C1)C(=O)NC2=NN=C(S2)SCC3=CSC(=N3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N4OS4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a derivative of thiophene and thiadiazole, known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its anticancer, antimicrobial, and other pharmacological properties based on recent research findings.

Chemical Structure and Properties

The structure of the compound features a thiophene ring fused with a 1,3,4-thiadiazole moiety and a carboxamide functional group. This unique arrangement is believed to contribute significantly to its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, compounds similar to the one exhibited significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism of Action
2bHep3B5.46Tubulin binding, apoptosis induction
2eHep3B12.58Inhibition of spheroid formation

These compounds demonstrated a comparable interaction pattern with tubulin similar to that of known anticancer agents like Combretastatin A-4 (CA-4), which is critical for disrupting cancer cell proliferation and promoting apoptosis .

Antimicrobial Activity

The antimicrobial properties of thiophene derivatives have also been extensively studied. The presence of the thiadiazole ring enhances activity against various pathogens. For example:

  • 1,3,4-Thiadiazole derivatives have shown broad-spectrum antimicrobial activity including antibacterial and antifungal effects.
  • Compounds with modifications at specific positions on the thiadiazole ring displayed varying degrees of inhibitory activity against bacterial strains, indicating structure-activity relationships (SAR) that can be exploited for drug development .

Other Biological Activities

In addition to anticancer and antimicrobial properties, the compound's derivatives have been implicated in several other pharmacological activities:

  • Anti-inflammatory : Some derivatives have shown potential in reducing inflammation markers in vitro.
  • Antidiabetic : Certain thiophene derivatives have exhibited glucose-lowering effects in animal models.
  • CNS Activity : Compounds containing the thiadiazole nucleus have been noted for their potential CNS depressant effects .

Case Studies

Several case studies underscore the biological efficacy of these compounds:

  • Antitumor Efficacy : A study reported that a related thiophene carboxamide induced significant apoptotic effects in K562 leukemia cells at low concentrations (2.5 µM), highlighting its potential as an effective therapeutic agent against resistant cancer types .
  • Antimicrobial Screening : Another investigation into a series of thiophene derivatives revealed that modifications significantly impacted their efficacy against Mycobacterium smegmatis, with some compounds outperforming traditional antibiotics like Isoniazid .

Comparison with Similar Compounds

Structural Features and Key Functional Groups

  • 1,3,4-Thiadiazole core: Known for electron-deficient properties, enabling interactions with biological targets via hydrogen bonding and π-π stacking .
  • Thiophene-2-carboxamide : The methyl group at position 4 may enhance lipophilicity, while the carboxamide group provides hydrogen-bonding capability .
  • (2-Methylthiazol-4-yl)methylthio : The thioether linker and methyl-substituted thiazole could improve membrane permeability and target engagement .

Comparison with Similar Compounds

1,3,4-Thiadiazole Derivatives

  • (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine (): Structure: Substituted with a chlorobenzylidene group at position 2 and 4-methylphenyl at position 4. Activity: Exhibits fungicidal and insecticidal properties due to the electron-withdrawing chloro group, which enhances electrophilicity .
  • 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine ():

    • Structure : Lacks the thiazole-thio and carboxamide substituents.
    • Activity : Shows moderate antimicrobial activity, attributed to the 4-methylphenyl group’s hydrophobicity .
    • Comparison : The target compound’s thioether-linked thiazole may enhance solubility and target specificity compared to this simpler derivative.

Thiazole Carboxamide Analogs

  • Substituted 4-methyl-2-(4-pyridinyl)thiazole-5-carboxamides ():
    • Structure : Features a pyridinyl group at position 2 and carboxamide at position 5.
    • Activity : Demonstrated kinase inhibitory activity in preclinical models, with potency influenced by the pyridinyl group’s electronic effects .
    • Comparison : The target compound’s thiophene carboxamide may offer improved metabolic stability over pyridine-based analogs, which are prone to oxidation.

Thioether-Linked Heterocycles

  • 2-[[(2-methyl-4-thiazolyl)methyl]thio]-N-[2-[(2-nitrophenyl)amino]ethyl]-benzamide (Compound 40, ): Structure: Contains a benzamide core with a nitro-substituted phenylaminoethyl group. Activity: Designed for anticancer applications; the nitro group may act as a prodrug moiety .

Structure-Activity Relationship (SAR) Insights

Structural Feature Impact on Activity Example Compounds
1,3,4-Thiadiazole core Enhances electrophilicity and hydrogen-bonding capacity . (E)-N-(4-Chlorobenzylidene)-5-(4-methylphenyl)-1,3,4-thiadiazol-2-amine
Thiophene carboxamide Improves solubility and metabolic stability compared to phenyl analogs . Target compound
Thiazole-thio substituent Increases lipophilicity and membrane permeability . Compound 40 ()
Methyl groups Modulates steric hindrance and hydrophobicity . 5-(4-Methylphenyl)-1,3,4-thiadiazol-2-amine

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-methyl-N-(5-(((2-methylthiazol-4-yl)methyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can yield be optimized?

  • Methodology :

  • Step 1 : Use a multi-step approach starting with thiophene-2-carboxamide derivatives. For example, substitute thiadiazole and thiazole moieties via nucleophilic substitution or coupling reactions under reflux in ethanol or DMF .
  • Step 2 : Optimize reaction conditions (e.g., pH 8–9 for precipitation, as in thiadiazole synthesis) and employ catalysts like EDCI/HOBt for amide bond formation .
  • Step 3 : Purify via recrystallization (ethanol/water or DMF) to achieve yields >70% .
    • Key Data : Typical yields range from 65% to 76% for analogous compounds .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology :

  • IR Spectroscopy : Identify NH (3200–3400 cm⁻¹), C=O (1650–1700 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
  • NMR : Use 1H^1H- and 13C^{13}C-NMR to resolve methyl groups (δ 2.3–2.6 ppm for CH3_3) and thiophene/thiazole protons (δ 6.5–8.0 ppm) .
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., M+^+ at m/z 451 for similar compounds) and fragmentation patterns .

Q. How can researchers address common impurities or by-products during synthesis?

  • Methodology :

  • By-product Identification : Use HPLC or TLC to monitor reaction progress. For example, unreacted thiosemicarbazide or thiazole intermediates may appear as secondary spots .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane) or recrystallization in DMF/water to isolate the target compound .

Advanced Research Questions

Q. What strategies are effective for analyzing structure-activity relationships (SAR) of this compound in anticancer studies?

  • Methodology :

  • Analog Synthesis : Modify substituents (e.g., replace 2-methylthiazole with 3,5-dimethylisoxazole) and compare bioactivity .
  • Biological Assays : Test against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays. For example, thiazole derivatives in showed IC50_{50} values <10 µM .
  • Computational Modeling : Perform docking studies with kinases (e.g., EGFR) to predict binding modes .

Q. How can computational methods (e.g., DFT) resolve discrepancies in experimental vs. theoretical spectroscopic data?

  • Methodology :

  • DFT Calculations : Optimize geometry at B3LYP/6-311++G(d,p) level and simulate IR/NMR spectra. Compare with experimental data to validate tautomeric forms or hydrogen bonding .
  • Example : In , DFT-calculated 1H^1H-NMR shifts deviated <0.3 ppm from experimental values for a thiadiazole analog .

Q. What experimental approaches can resolve contradictions in reported biological activities (e.g., antiviral vs. antitumor)?

  • Methodology :

  • Target-Specific Assays : Use kinase inhibition assays (e.g., CDK2) to differentiate mechanisms. For example, thiazole-carboxamide derivatives in showed selective kinase inhibition .
  • Cytotoxicity Profiling : Compare activity across multiple cell lines to identify off-target effects. Adjust substituents (e.g., nitro groups) to enhance selectivity .

Methodological Challenges and Solutions

Q. How can researchers optimize solubility for in vivo studies?

  • Methodology :

  • Prodrug Design : Introduce hydrophilic groups (e.g., phosphate esters) at the thiophene carboxamide moiety .
  • Formulation : Use cyclodextrin complexes or liposomal encapsulation to enhance bioavailability .

Q. What are the best practices for validating synthetic intermediates with complex heterocyclic systems?

  • Methodology :

  • Multi-Technique Validation : Combine 1H^1H-NMR, 13C^{13}C-NMR, and HRMS for intermediates like 5-amino-1,3,4-thiadiazole derivatives .
  • X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., thiadiazole-thiazole linkage) as in .

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